2-(2-Fluoro-benzylamino)-butan-1-ol
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Overview
Description
2-(2-Fluoro-benzylamino)-butan-1-ol is an organic compound that features a fluorinated benzylamine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-benzylamino)-butan-1-ol typically involves the reaction of 2-fluorobenzylamine with butanal under reductive amination conditions. This process can be carried out using a reducing agent such as sodium triacetoxyborohydride in the presence of an acid catalyst. The reaction is usually performed in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-benzylamino)-butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-benzylamino)-butanone.
Reduction: Formation of 2-(2-Fluoro-benzylamino)-butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-benzylamino)-butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-benzylamino)-butan-1-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzylamine: A precursor in the synthesis of 2-(2-Fluoro-benzylamino)-butan-1-ol.
2-Fluoro-4-nitroaniline: Another fluorinated aromatic amine with different functional groups.
2-Fluoro-4-methylaniline: A similar compound with a methyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the combination of its fluorinated benzylamine moiety and the butanol backbone. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylamino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIUSVZZOVBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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